苄基-(4-异丙基苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to benzyl-(4-isopropyl-benzyl)-amine can be complex and varied. For instance, the synthesis of benzo[f]isoindole-4,9-diones involves starting with 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene and reacting it with primary amines to afford 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes, which are then oxidized to the final product . Another relevant synthesis involves the cocrystallization of benzylamine with various organic acids to form a series of molecular salts, which are characterized by X-ray diffraction, IR, and elemental analysis . Additionally, the transformation of 4-amino-3-benzyl-1,2,3-triazole into its 4-benzylamino isomers through the Dimroth rearrangement in basic solutions is another example of the synthetic versatility of benzylamine derivatives .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be quite intricate. For example, the crystal structures of seven molecular salts derived from benzylamine and organic acids reveal that the NH2 groups in the benzylamine moieties are protonated, and the crystal packing is largely influenced by strong charge-assisted N-H...O hydrogen bonds . This indicates that the molecular structure of benzylamine derivatives can be significantly altered by the presence of different acidic components, leading to a variety of supramolecular architectures.

Chemical Reactions Analysis

Benzylamine derivatives can undergo a range of chemical reactions. The Dimroth rearrangement is a notable reaction where 4-amino-3-benzyl-1,2,3-triazole is isomerized in hot, basic solutions to 4-benzylamino-1,2,3-triazole, which can then retrogress in hot neutral solvents . Furthermore, benzylamines can act as directing groups in the Ru-catalyzed synthesis of various aromatic compounds, demonstrating their utility in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be deduced from their synthesis and molecular structure. For instance, the melting points of the seven molecular salts formed from benzylamine and organic acids were reported, which is an important physical property . The vibrational study of a benzyl carbanion derived from deprotonated 2,4-dinitrotoluene provides insights into the chemical properties of benzylamine derivatives, such as their stability and reactivity .

科学研究应用

1. 催化还原胺化合成胺类化合物

苄基-(4-异丙基苄基)-胺是一种可以通过催化还原胺化过程合成的胺类化合物。这些过程对于胺类化合物的成本效益和可持续生产至关重要,包括苄基-(4-异丙基苄基)-胺。这种方法用于创建一次、二次和三次胺类化合物,这些化合物在制药、农药和生物分子的生产中非常有价值 (Murugesan et al., 2020)。

2. 分子间胺化技术

研究表明,像铁催化的分子间胺化这样的方法可以用于合成苄基-(4-异丙基苄基)-胺。这种方法涉及对苄基C(sp3)-H键的直接胺化,展示了苄胺合成的一种新技术 (Khatua et al., 2022)。

3. 晶体和分子结构分析

对类似于苄基-(4-异丙基苄基)-胺的化合物的晶体和分子结构进行分析,可以揭示它们的构象差异以及通过氢键相互作用的稳定性。这些研究有助于理解这些化合物的物理和化学性质 (Odell et al., 2007)。

4. 铁催化的苄醇直接胺化

使用铁催化剂将苄醇与简单胺类化合物直接偶联是合成苄胺的另一种方法。这种技术对于创建二次和三次苄胺非常重要,这些化合物在制药研究中有应用 (Yan et al., 2016)。

5. 用于立体选择性C-H胺化反应的生物催化剂

通过生物催化系统中的立体选择性C-H胺化过程可以合成对映纯手性胺类化合物,例如苄基-(4-异丙基苄基)-胺。这些系统利用全细胞生物催化剂中的多酶级联,高效合成手性胺类化合物 (Both et al., 2016)。

未来方向

属性

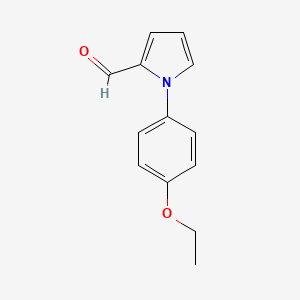

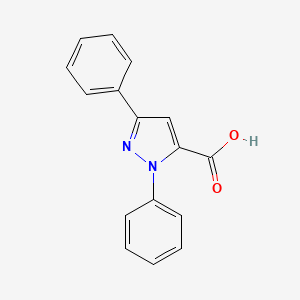

IUPAC Name |

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMQWRUCKUXXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361090 |

Source

|

| Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(4-isopropyl-benzyl)-amine | |

CAS RN |

346700-52-5 |

Source

|

| Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)